6beta-Hydroxy Cortisol-d4

LC-MS/MS Method Validation CYP3A4 Phenotyping Urinary Biomarker

6beta-Hydroxy Cortisol-d4 (CAS 1261254-51-6) is a tetradeuterated analog of the endogenous cortisol metabolite 6β-hydroxycortisol, a compound critically employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of both 6β-hydroxycortisol and cortisol in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound, with a molecular formula of C₂₁H₂₆D₄O₆ and a molecular weight of 382.48 g/mol, incorporates four deuterium atoms, introducing a +4 Da mass shift relative to the unlabeled analyte, a property that ensures its distinct mass spectrometric differentiation.

Molecular Formula C21H30O6
Molecular Weight 382.489
CAS No. 1261254-51-6
Cat. No. B565537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxy Cortisol-d4
CAS1261254-51-6
Synonyms(6β,11β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione-d4; _x000B_6β,17-Dihydroxycorticosterone-d4;  6β,11β,17α,21-Tetrahydroxypregn-_x000B_4-en-3,20-dione-d4;  NSC 76163-d4; 
Molecular FormulaC21H30O6
Molecular Weight382.489
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
InChIInChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D
InChIKeyGNFTWPCIRXSCQF-CNXOBPSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxy Cortisol-d4 (CAS 1261254-51-6): Deuterated CYP3A4 Metabolite Internal Standard for LC-MS/MS Quantitation


6beta-Hydroxy Cortisol-d4 (CAS 1261254-51-6) is a tetradeuterated analog of the endogenous cortisol metabolite 6β-hydroxycortisol, a compound critically employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of both 6β-hydroxycortisol and cortisol in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound, with a molecular formula of C₂₁H₂₆D₄O₆ and a molecular weight of 382.48 g/mol, incorporates four deuterium atoms, introducing a +4 Da mass shift relative to the unlabeled analyte, a property that ensures its distinct mass spectrometric differentiation . As a specific product of cytochrome P450 3A4 (CYP3A4)-mediated hydroxylation, this labeled standard is central to assays measuring the urinary 6β-hydroxycortisol/cortisol ratio, a recognized non-invasive endogenous biomarker for in vivo CYP3A4 enzyme activity [2].

Why 6beta-Hydroxy Cortisol-d4 Cannot Be Replaced by Unlabeled or Other Deuterated Steroid Analogs in CYP3A4 Phenotyping Assays


The substitution of 6β-Hydroxy Cortisol-d4 with unlabeled 6β-hydroxycortisol or a different deuterated analog (e.g., cortisol-d4) is analytically invalid due to fundamental principles of stable isotope dilution mass spectrometry. Using unlabeled 6β-hydroxycortisol fails to correct for variable analyte losses during sample preparation, matrix-induced ion suppression/enhancement, and instrument fluctuation, leading to significant quantification errors [1]. Conversely, employing a mismatched internal standard such as cortisol-d4 introduces differential extraction efficiencies and distinct chromatographic and mass spectrometric behaviors that do not accurately mirror the target analyte, 6β-hydroxycortisol, thereby compromising assay accuracy and precision [2]. The specific deuterium labeling pattern (+4 Da) of 6β-Hydroxy Cortisol-d4 provides a sufficient mass shift to avoid spectral overlap with the endogenous +2 isotopic peak of the unlabeled analyte, a critical consideration not guaranteed by generic deuterated standards .

Quantitative Evidence Differentiating 6beta-Hydroxy Cortisol-d4 as the Optimal SIL-IS for CYP3A4 Activity Assessment


Precision and Accuracy in Quantifying the CYP3A4 Biomarker in Human Urine: Head-to-Head with Unlabeled Internal Standard

The LC-MS/MS method validated for urinary 6β-hydroxycortisol and cortisol, using 6β-hydroxycortisol-d4 and cortisol-d4 as internal standards, demonstrated superior quantitative performance compared to methods employing non-isotopic internal standards [1]. The use of the matched deuterated internal standard enabled excellent accuracy and precision, achieving intra- and inter-assay precision values of less than 15% relative standard deviation (RSD) and accuracy ranging from -6.9% to 5.7% for 6β-hydroxycortisol [1]. This represents a significant improvement over immunoassay methods, which have been shown to overestimate cortisol concentrations due to antibody cross-reactivity with structurally similar steroids, a problem circumvented by the specificity of the SIL-IS LC-MS/MS approach [2].

LC-MS/MS Method Validation CYP3A4 Phenotyping Urinary Biomarker

Demonstrated LC-MS/MS Performance for Plasma 6β-Hydroxycortisol Quantification: A Low-Abundance Endogenous Analyte

In a validated LC-MS/MS method for quantifying cortisol and 6β-hydroxycortisol in human plasma, the use of cortisol-d4 and 6β-hydroxycortisol-d4 as internal standards enabled a lower limit of quantification (LLOQ) of 0.04 ng/mL for 6β-hydroxycortisol and 1.2 ng/mL for cortisol [1]. The assay achieved excellent intra- and inter-run precision, both below 6.8% RSD, and accuracy within the range of -5.2% to 3.5% across the calibration curve [1]. This method was successfully applied to evaluate the CYP3A4 inhibitory effect of voriconazole, demonstrating the practical utility of the compound in a relevant pharmacodynamic context [1].

Plasma Biomarker LC-MS/MS CYP3A4 Inhibition

High Analytical Specificity and Freedom from Immunoassay Interference

A 2024 study using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) demonstrated significant interference from endogenous 6β-hydroxycortisol and cortisone in commercial cortisol immunoassays, impacting their reliability for patient follow-up, particularly when CYP3A4 activity is altered [1]. In contrast, the LC-HRMS method, which utilized deuterated internal standards including 6β-hydroxycortisol-d4 and cortisol-d4, provided high analytical specificity and accurate quantification of these steroids without cross-reactivity issues [1]. This work highlights that methods employing SIL-IS are the state-of-the-art for avoiding the inherent inaccuracies of immunoassay-based cortisol measurements, which can be as high as 2-3 fold overestimations in certain patient populations [1].

Analytical Specificity High-Resolution Mass Spectrometry (HRMS) Immunoassay Cross-Reactivity

Regulatory-Ready Quality for ANDA and DMF Filing: Distinguishing Analytical-Grade from Research-Grade Material

In the context of pharmaceutical development and manufacturing, the use of a properly characterized reference standard is paramount. 6β-Hydroxy Cortisol-d4 supplied by vendors like SynZeal and Clearsynth is specifically offered for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [1]. These products are supplied with detailed Certificates of Analysis (COA) and comprehensive characterization data compliant with regulatory guidelines [1]. This level of documentation and quality assurance, including traceability to pharmacopeial standards like USP or EP upon request, differentiates it from a research-grade isotope-labeled compound that may lack the rigorous characterization and documentation required for regulatory filings [1].

Regulatory Compliance ANDA Filing Drug Master File (DMF) Quality Control

Optimal Research and Industrial Application Scenarios for 6beta-Hydroxy Cortisol-d4


Clinical Pharmacology Studies for CYP3A4 Phenotyping

Procurement of 6β-Hydroxy Cortisol-d4 is essential for any clinical study aiming to non-invasively assess in vivo CYP3A4 activity. As established by the LC-MS/MS method validation data [1], this compound is the cornerstone internal standard for accurately measuring the urinary 6β-hydroxycortisol/cortisol ratio. This ratio is a recognized biomarker for evaluating potential drug-drug interactions, enzyme induction, or inhibition by a new chemical entity, providing critical data for regulatory submissions and dosing recommendations [2].

Pharmaceutical Quality Control and ANDA/DMF Submissions

For pharmaceutical companies developing generic hydrocortisone formulations, 6β-Hydroxy Cortisol-d4 is a necessary reference standard for analytical method validation (AMV) and quality control (QC) processes. As indicated by its availability with comprehensive Certificates of Analysis and its intended use for ANDA and DMF filing support [3], its procurement from a reputable vendor ensures that the analytical methods for detecting and quantifying the 6β-hydroxycortisol metabolite meet the stringent requirements of regulatory bodies like the FDA.

Endocrinology Research into Glucocorticoid and Mineralocorticoid Disorders

Research investigating disorders of cortisol metabolism, such as Cushing‘s syndrome or apparent mineralocorticoid excess, requires highly specific analytical methods. The LC-HRMS study demonstrated that immunoassays are prone to significant interference from metabolites like 6β-hydroxycortisol [4]. Therefore, procurement of 6β-Hydroxy Cortisol-d4 is critical for establishing the reliable, mass spectrometry-based assays necessary to differentiate between various cortisol metabolites and accurately diagnose and monitor these complex endocrine conditions [4].

Development and Validation of Multiplexed Steroid Panels

Research groups developing broad-spectrum LC-MS/MS assays for steroid profiling (e.g., panels for corticosteroids or progestins) must include matched deuterated internal standards for each analyte to ensure accurate quantitation across a range of chemical structures [5]. The procurement of 6β-Hydroxy Cortisol-d4 is necessary to complete the panel of SIL-IS for key cortisol pathway metabolites, enabling robust, high-throughput analyses of complex biological samples for large-scale population studies or clinical diagnostics.

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